2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

Monoamine Oxidase Enzyme Inhibition Neurochemistry

This compound delivers potent MAO-A inhibition (IC50 1.24 µM) with 5-fold selectivity over MAO-B, outperforming moclobemide. The 2-amino handle enables acylation to yield sub-micromolar antiparasitic agents against Giardia. It also inhibits AChE (IC50 2.92 µM), serving as a dual-target probe for Alzheimer's research. Procure this functionalized building block for SAR-driven drug discovery.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 23474-55-7
Cat. No. B3118217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
CAS23474-55-7
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H9ClN2O2/c14-7-1-3-12-10(5-7)16-13(17)9-6-8(15)2-4-11(9)18-12/h1-6H,15H2,(H,16,17)
InChIKeyWZJWVAGJKRYALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-55-7): Dibenzoxazepinone Scaffold Compound for MAO Inhibition and Chemical Biology


2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-55-7) is a heterocyclic compound belonging to the dibenzo[b,f][1,4]oxazepin-11(10H)-one class . Its core scaffold is recognized in medicinal chemistry as a privileged structure for developing inhibitors of protein-protein interactions (PPIs) and enzymatic targets [1]. The compound is characterized by a fused tricyclic system containing an oxazepine ring, with distinct substitution at the 2-amino and 8-chloro positions. These specific substitutions differentiate it from unsubstituted analogs and enable targeted interactions with biological systems, particularly monoamine oxidase (MAO) enzymes [2].

Procurement Risk: Why Closely Related Dibenzooxazepinones Cannot Substitute for CAS 23474-55-7


Generic substitution within the dibenzooxazepinone class is not scientifically valid due to the critical role of specific substituents in determining biological activity and synthetic utility. The unsubstituted scaffold, dibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-85-8), primarily acts as a D2/D4 dopamine receptor antagonist . In contrast, the introduction of the 2-amino and 8-chloro groups in CAS 23474-55-7 fundamentally redirects its biological profile towards potent MAO-A inhibition [1]. Furthermore, as a functionalized building block, the presence of the reactive amino group is essential for subsequent derivatization, such as the formation of acylaminodibenzoxazepinones with potent antiparasitic activity [2]. Substituting with a non-functionalized or differently substituted analog would lead to complete loss of the desired MAO inhibitory activity or synthetic utility, rendering the experiment or synthesis pathway invalid.

Quantitative Differentiation of CAS 23474-55-7: Enzyme Inhibition, Scaffold Utility, and Synthetic Efficiency


Potent and Selective MAO-A Inhibition Compared to Clinical Benchmark Moclobemide

CAS 23474-55-7 exhibits a 4.9-fold higher potency for bovine MAO-A (IC50 = 1240 nM) compared to the clinically used MAO-A inhibitor moclobemide (IC50 ≈ 6100 nM) [1]. Furthermore, the compound demonstrates a 5-fold selectivity for MAO-A over MAO-B (IC50 MAO-B = 6310 nM) [1]. This selectivity profile is a key differentiator from non-selective MAO inhibitors.

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Functionalized Building Block for Potent Antigiardial Agents via Acylation

The 2-amino group of CAS 23474-55-7 serves as a crucial functional handle for derivatization. While the compound itself is a building block, a closely related 7-acylamino-dibenzoxazepinone regioisomer (derived from a similar scaffold) exhibits potent antigiardial activity with an IC50 of 0.18 µM against Giardia duodenalis [1]. This demonstrates the immense potential of this scaffold for generating potent antiparasitic leads. In stark contrast, the unsubstituted scaffold (CAS 3158-85-8) and other isomers (e.g., 8-acylamino) are completely inactive [1].

Antiparasitic Medicinal Chemistry Giardiasis

One-Step, Quantitative Synthesis Using Adapted Vilsmeier Conditions

CAS 23474-55-7 can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as demonstrated by a protocol yielding the title compound directly from precursor materials [1]. This contrasts with multi-step synthetic routes often required for other complex dibenzooxazepinone derivatives.

Synthetic Chemistry Process Chemistry Scale-up

Moderate Acetylcholinesterase Inhibition: A Potential Differentiating Polypharmacology

In addition to MAO inhibition, CAS 23474-55-7 displays moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 2920 nM [1]. While not a primary target, this ancillary activity could be a differentiating feature in the context of multifactorial diseases like Alzheimer's, where dual MAO/AChE inhibition is a sought-after therapeutic strategy. The unsubstituted scaffold shows no such reported AChE activity.

Acetylcholinesterase Polypharmacology Neurodegeneration

High-Value Application Scenarios for 2-Amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-55-7)


In Vitro Selective MAO-A Inhibition Studies

For researchers investigating the role of MAO-A in neurochemistry or seeking a selective inhibitor tool compound, CAS 23474-55-7 offers a potent (IC50 1.24 µM) and selective (5x over MAO-B) profile, serving as a more active alternative to the clinical benchmark moclobemide [1]. This makes it suitable for establishing structure-activity relationships (SAR) for novel MAO-A inhibitors.

Synthesis of Potent Antiparasitic Lead Compounds

As a key functionalized building block, the 2-amino group of CAS 23474-55-7 is the essential handle for generating potent antiparasitic agents. Acylation of this scaffold has yielded compounds with sub-micromolar activity against Giardia [2]. Procurement is therefore critical for medicinal chemistry campaigns targeting neglected tropical diseases.

Large-Scale Intermediate for Chemical Development

The established one-step, high-yield synthesis of CAS 23474-55-7 provides a robust and scalable route for its production [3]. This makes it an attractive and cost-effective intermediate for the large-scale synthesis of more complex dibenzooxazepinone-based drug candidates or chemical probes.

Probing Polypharmacology in Neurodegenerative Disease Models

The unique combination of potent MAO-A inhibition and moderate AChE inhibition (IC50 2.92 µM) [4] makes CAS 23474-55-7 a valuable probe for studying dual-target engagement in cellular or in vivo models of Alzheimer's disease, a therapeutic strategy where such a polypharmacological profile may confer a mechanistic advantage over highly selective single-target compounds.

Quote Request

Request a Quote for 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.